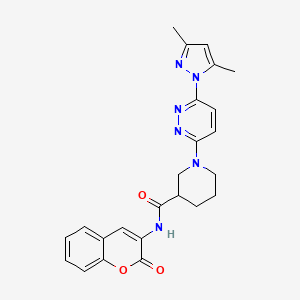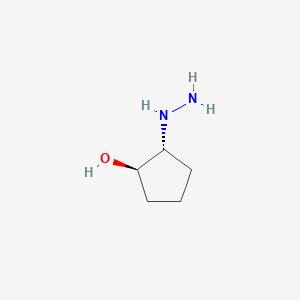
trans-2-Hydrazinocyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trans-2-Hydrazinocyclopentanol is an organic compound with the empirical formula C5H12N2O . It is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of trans-2-Hydrazinocyclopentanol contains a total of 20 bonds, including 8 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 N hydrazine, 1 hydroxyl group, and 1 secondary alcohol .Scientific Research Applications
Chemoenzymatic Synthesis and Applications as Chiral Ligands
Optically active trans-2-(N,N‐dialkylamino)cyclopentanols, closely related to trans-2-Hydrazinocyclopentanol, have been synthesized using a chemoenzymatic methodology. These compounds demonstrate high chemical yields and enantiomeric excesses. Their practical application includes the preparation of cyclopentylic analogs of vesamicol and use as ligands in enantioselective reactions, highlighting their significance in stereochemistry and pharmaceutical synthesis (González‐Sabín, Gotor, & Rebolledo, 2006).
Enzymatic Resolution and Stereochemistry
The racemates of trans-2-(Nβ-t-butoxycarbonyl-Nα-methylhydrazino)cyclopentanols, structurally similar to trans-2-Hydrazinocyclopentanol, have been resolved through lipase-catalyzed asymmetric acylation. This process results in high enantioselectivity and the production of enantiopure hydrazino esters and alcohols, important for stereochemical studies and the synthesis of chiral molecules (Forró, Szakonyi, & Fülöp, 1999).
Novel Synthetic Approaches and Applications
Recent developments in synthetic approaches for trans-cyclopentane-1,2-diamine, a compound related to trans-2-Hydrazinocyclopentanol, have renewed interest in using this chiral motif. These advancements facilitate its use in a broad range of applications, including the synthesis of ligands, receptors, and biologically active compounds, showcasing its versatility in chemical synthesis (González‐Sabín, Rebolledo, & Gotor, 2009).
Palladium-Catalyzed Synthesis and Biological Potential
A study on trans-3-Styryl-4-hydrazinocyclopentenes, which includes structures akin to trans-2-Hydrazinocyclopentanol, describes a palladium-catalyzed synthesis method. This approach provides an accessible route to synthetic intermediates with significant biological potential, underscoring its importance in medicinal chemistry (Saranya et al., 2017).
Catalytic Hydrogenation and Stereochemistry
Research on 2-Cyclopentylidenecyclopentanol's hydrogenation to trans-2-cyclopentylcyclopentanol, a process related to trans-2-Hydrazinocyclopentanol, highlights the role of different catalysts in determining product stereochemistry. This work contributes to understanding catalytic processes and stereochemical outcomes in organic synthesis (Mitsui, Senda, & Saito, 1966).
Dinitrogen Activation and Reduction
The trans-Fe(DMeOPrPE)2Cl2 complex study, involving mechanisms similar to those in trans-2-Hydrazinocyclopentanol chemistry, demonstrates the activation and reduction of dinitrogen to produce ammonia and hydrazine. This research is critical in understanding the fixation of dinitrogen and its reduction using hydrogen (Gilbertson, Szymczak, & Tyler, 2005).
properties
IUPAC Name |
(1R,2R)-2-hydrazinylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-7-4-2-1-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNLGJQEAPPVNR-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Hydrazinocyclopentanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

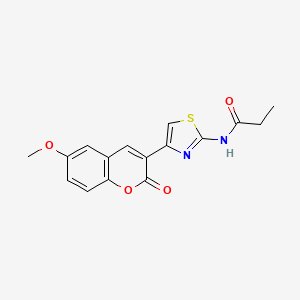

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)


![4-(1-Methylpyrazol-4-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764523.png)
![1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2764524.png)
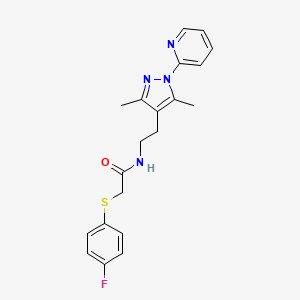
![1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol](/img/structure/B2764527.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764533.png)
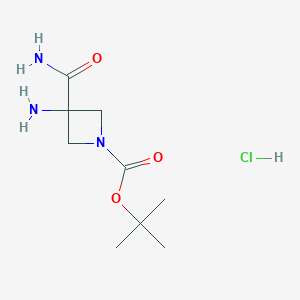
![Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2764537.png)
